molecular formula C14H18O2 B12580686 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- CAS No. 502624-18-2

2H-Pyran-2-one, 6-methyl-4-(1-octynyl)-

Cat. No.: B12580686
CAS No.: 502624-18-2
M. Wt: 218.29 g/mol
InChI Key: QURBWGIRSNVOPH-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, 6-methyl-4-(1-octynyl)-: is a heterocyclic organic compound that belongs to the pyranone family. This compound is characterized by a pyran ring fused with a lactone, and it features a methyl group at the 6th position and an octynyl group at the 4th position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- typically involves the reaction of 6-methyl-2H-pyran-2-one with an appropriate octynylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution at the 4th position of the pyranone ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the octynyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyranone ring, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Hydroxylated derivatives of the original compound.

    Substitution: Compounds with new functional groups replacing the methyl or octynyl groups.

Scientific Research Applications

Chemistry: 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals.

Industry: In the industrial sector, 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

  • 2H-Pyran-2-one, 4-methoxy-6-methyl-
  • 4-Hydroxy-6-methyl-2H-pyran-2-one
  • 2H-Pyran-2-one, 6-methyl-4-methoxy

Comparison: Compared to these similar compounds, 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- is unique due to the presence of the octynyl group. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other pyranone derivatives.

Properties

CAS No.

502624-18-2

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

6-methyl-4-oct-1-ynylpyran-2-one

InChI

InChI=1S/C14H18O2/c1-3-4-5-6-7-8-9-13-10-12(2)16-14(15)11-13/h10-11H,3-7H2,1-2H3

InChI Key

QURBWGIRSNVOPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC1=CC(=O)OC(=C1)C

Origin of Product

United States

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